molecular formula C10H14ClNO2 B1462930 Methyl 5-amino-2,3-dimethylbenzoate hydrochloride CAS No. 1235440-34-2

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride

Cat. No.: B1462930
CAS No.: 1235440-34-2
M. Wt: 215.67 g/mol
InChI Key: UBIUWAHGZKJCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a chemical compound belonging to the class of benzoic acid derivatives. It is characterized by the presence of an amino group and two methyl groups attached to the benzene ring, along with a methyl ester functional group. This compound is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride typically involves the esterification of 5-amino-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and increase yield. The purification of the final product is achieved through crystallization and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2,3-dimethylbenzoate hydrochloride
  • Methyl 5-amino-2,4-dimethylbenzoate hydrochloride
  • Methyl 5-amino-2,3-dimethylbenzoate sulfate

Uniqueness

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for targeted research applications.

Biological Activity

Methyl 5-amino-2,3-dimethylbenzoate hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C10H13ClN2O2
  • Molecular Weight : Approximately 232.67 g/mol

The compound features an amino group (-NH2) and a methyl ester functional group attached to a dimethyl-substituted benzoate ring, which contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has shown potential as a modulator of enzymatic activity. It may interact with various enzymes, influencing metabolic pathways crucial for cellular function.
  • Neurotransmitter Regulation : Preliminary studies suggest that it may act as a neurotransmitter or neuromodulator, affecting neuronal activity and signaling pathways in the brain.
  • Chelating Properties : Its ability to bind metal ions suggests potential applications in therapeutic contexts where metal ion regulation is necessary.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound over 24, 48, and 72 hours.
Cell LineConcentration (µM)Viability (%) after 24hViability (%) after 48hViability (%) after 72h
MCF-710756050
HeLa10806555
A54910705545

These results indicate a dose-dependent decrease in cell viability across all tested lines, suggesting significant cytotoxic potential.

Mechanistic Insights

Further investigations into the mechanism of action revealed that:

  • The compound induces apoptosis in cancer cells as evidenced by increased annexin V staining.
  • It also influences the expression levels of apoptosis-related proteins such as Bcl-2 and caspase-3.

Case Studies

  • Case Study on Pancreatic Cancer :
    A study involving pancreatic ductal adenocarcinoma cell lines (BxPC-3, Mia PaCa-2) found that treatment with this compound resulted in reduced cell proliferation and enhanced sensitivity to gemcitabine, a common chemotherapeutic agent. This suggests a potential role in combination therapies for pancreatic cancer.
  • Neuroprotective Effects :
    Research has indicated that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could significantly reduce reactive oxygen species (ROS) levels in neuronal cell cultures.

Applications

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its cytotoxic properties make it a candidate for developing new anticancer drugs.
  • Neuroscience Research : Its role as a neurotransmitter modulator could lead to advancements in treatments for neurological disorders.
  • Biochemical Research : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways.

Properties

IUPAC Name

methyl 5-amino-2,3-dimethylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-6-4-8(11)5-9(7(6)2)10(12)13-3;/h4-5H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIUWAHGZKJCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.